Chlophedianol

Descripción

Clofedanol is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States.

CHLOPHEDIANOL is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for cough.

This compound is only found in individuals that have used or taken this drug. It is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States. This compound suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain.

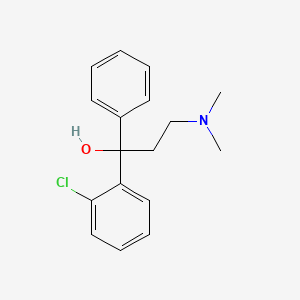

RN given refers to parent cpd; structure

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-13-7 (hydrochloride) | |

| Record name | Clofedanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022789 | |

| Record name | Chlophedianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.21e-02 g/L | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

791-35-5 | |

| Record name | Chlophedianol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofedanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofedanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofedanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlophedianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofedano | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOPHEDIANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chlophedianol's Central Mechanism: A Technical Guide to its Action on the Medullary Cough Center

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol is a centrally acting, non-narcotic antitussive agent utilized for the symptomatic relief of non-productive coughs.[1] Its primary mechanism of action involves the direct suppression of the cough reflex at the level of the medullary cough center in the brainstem.[1][2][3][4] Unlike opioid-based antitussives, this compound provides a safer alternative with a lower potential for abuse and lacks significant analgesic or euphoric effects. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological pathways. In addition to its central antitussive effects, this document will also touch upon its secondary pharmacological characteristics, including local anesthetic, antihistaminic, and potential anticholinergic properties.

Core Mechanism of Action: Suppression of the Medullary Cough Center

This compound exerts its primary therapeutic effect by directly depressing the cough center located in the medulla oblongata, a critical region of the brainstem that orchestrates the complex motor pattern of a cough. Upon oral administration, this compound is absorbed and crosses the blood-brain barrier to act on the central nervous system (CNS). By increasing the threshold for the cough reflex within the medulla, it reduces the frequency and intensity of coughing in response to afferent stimuli from the respiratory tract.

The precise molecular interactions within the medullary neurons are not fully elucidated. However, it is theorized that this compound may modulate the activity of certain neurotransmitter systems. One proposed, though not definitively proven, mechanism involves the enhancement of GABAergic activity. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. By potentially augmenting GABA's inhibitory effects, this compound could decrease neuronal excitability within the cough center, thereby suppressing the efferent signals that trigger a cough.

Notably, and in contrast to another common antitussive, dextromethorphan, this compound binds poorly to the sigma-1 receptor, indicating a distinct central mechanism.

Ancillary Pharmacological Properties

Beyond its central antitussive action, this compound exhibits several other pharmacological properties that may contribute to its overall efficacy in relieving cough:

-

Local Anesthetic Properties: this compound possesses mild local anesthetic effects. This action can help to soothe irritated mucous membranes in the throat, reducing the peripheral stimuli that can trigger the cough reflex.

-

Antihistamine and Anticholinergic Activity: The drug has demonstrated antihistaminic and, at higher doses, anticholinergic actions. These properties can be beneficial in coughs associated with allergic conditions or post-nasal drip by reducing histamine-mediated irritation and drying secretions.

Quantitative Data Summary

Quantitative data on this compound's binding affinities and receptor occupancy are limited in publicly accessible literature. However, clinical studies provide data on its efficacy and dosage.

| Parameter | Value / Observation | Source(s) |

| Clinical Efficacy | In a double-blind, randomized study, this compound (20 mg, 3x daily) was as effective as isoaminile citrate (40 mg, 3x daily) in suppressing cough in patients with chest diseases. | |

| Adult Dosage | 25 mg every six to eight hours. | |

| Pediatric Dosage (6-12 years) | 12.5 to 25 mg every six to eight hours. | |

| Pediatric Dosage (2-6 years) | 12.5 mg every six to eight hours. | |

| Receptor Binding Profile | Binds poorly to the sigma-1 receptor. |

Experimental Protocols

The assessment of antitussive agents like this compound typically involves both preclinical and clinical experimental designs.

Clinical Trial Protocol: Comparative Efficacy Study

A representative protocol for evaluating clinical efficacy is derived from a comparative study of this compound and isoaminile citrate.

-

Study Design: Double-blind, randomized, interpatient study.

-

Subject Population:

-

Phase 1: Healthy human volunteers (n=12) for induced cough assessment.

-

Phase 2: Patients (n=60) with cough associated with various chest diseases.

-

-

Intervention:

-

This compound hydrochloride (20 mg, administered three times daily).

-

Isoaminile citrate (40 mg, administered three times daily).

-

-

Cough Induction (Phase 1): Use of a chemical tussigen (e.g., citric acid or capsaicin) to experimentally induce coughs in a controlled setting.

-

Primary Efficacy Endpoints:

-

Cough Count: Objective measurement of the number of coughs over a specified period (e.g., 3-hour and 24-hour intervals).

-

Duration of Action: Time until the antitussive effect diminishes.

-

-

Safety and Tolerability Assessment:

-

Monitoring for side effects (e.g., drowsiness, dizziness, allergic reactions).

-

Assessment of impact on other physiological parameters, such as Peak Expiratory Flow Rate (PEFR).

-

Evaluation of interference with expectoration.

-

References

An In-depth Technical Guide on the Pharmacodynamics of Chlophedianol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol hydrochloride is a centrally acting antitussive agent with a multifaceted pharmacodynamic profile. This technical guide provides a comprehensive overview of its mechanism of action, receptor interactions, and in vivo efficacy, drawing from foundational and contemporary research. The document is intended to serve as a detailed resource for professionals in pharmaceutical research and development, offering insights into the drug's primary antitussive effects and its secondary pharmacological properties. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying pharmacological principles.

Introduction

This compound hydrochloride, also known as clofedanol, is a non-narcotic cough suppressant that has been in clinical use for several decades.[1] It is primarily indicated for the symptomatic relief of dry, irritating coughs associated with the common cold, influenza, and other respiratory conditions.[2] Unlike opioid-based antitussives, this compound is reported to have a lower potential for abuse and does not produce significant analgesic or euphoric effects.[1] Its pharmacodynamic profile is characterized by a primary action on the central nervous system (CNS) to suppress the cough reflex, complemented by local anesthetic, antihistaminic, and mild anticholinergic properties.

Mechanism of Action

The primary antitussive effect of this compound hydrochloride is mediated through its direct action on the cough center located in the medulla oblongata of the brainstem.[1] By depressing this central neural pathway, it increases the threshold for the cough reflex, thereby reducing the frequency and intensity of coughing.[1] The precise molecular interactions within the CNS have not been fully elucidated; however, it is hypothesized that this compound may modulate the activity of neurotransmitters, with some evidence suggesting a potential enhancement of GABAergic inhibitory neurotransmission. This proposed mechanism involves an increase in the inhibitory tone within the medullary cough center, leading to a reduction in neuronal excitability and a diminished response to tussive stimuli.

It is important to note that, unlike many other antitussive agents such as dextromethorphan, this compound binds poorly to the sigma-1 receptor, indicating a distinct central mechanism of action.

Proposed Signaling Pathway for Central Antitussive Action

The following diagram illustrates the hypothesized signaling pathway for the central antitussive effect of this compound hydrochloride.

Receptor Binding Profile and Ancillary Pharmacodynamics

Antihistaminic Activity

This compound hydrochloride possesses antihistaminic properties, which are beneficial in alleviating cough and other symptoms associated with allergic conditions. This activity is attributed to its ability to antagonize histamine H1 receptors.

Anticholinergic Activity

At higher doses, this compound hydrochloride may exert anticholinergic effects by acting as a muscarinic receptor antagonist. These effects can contribute to the drying of respiratory secretions.

Local Anesthetic Activity

This compound hydrochloride also has local anesthetic properties, which can help to soothe an irritated throat and further reduce the urge to cough.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the in vivo efficacy and acute toxicity of this compound hydrochloride.

Table 1: In Vivo Antitussive Efficacy of this compound Hydrochloride

| Animal Model | Method of Cough Induction | Route of Administration | ED50 (mg/kg) | Comparator and ED50 (mg/kg) | Reference |

| Guinea Pig | Inhalation of 20% Acetylcholine | Oral | 12.0 | Codeine Sulfate: 10.0 | Chen et al., 1960 |

| Dog (Unanesthetized) | Electrical Stimulation of Trachea | Oral | ~2.0 | Codeine Phosphate: ~1.0 | Chen et al., 1960 |

| Cat (Anesthetized) | Electrical Stimulation of Superior Laryngeal Nerve | Intravenous | 0.5 - 1.0 | - | Chen et al., 1960 |

Table 2: Acute Toxicity of this compound Hydrochloride

| Animal Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 350 | Pfizer MSDS |

| Mouse | Oral | 158 | Chen et al., 1960 |

| Mouse | Intraperitoneal | 60 | Chen et al., 1960 |

Table 3: Other Pharmacodynamic Activities of this compound Hydrochloride

| Pharmacological Effect | Animal Model | Assay | Effective Dose | Reference |

| Local Anesthetic | Guinea Pig | Intradermal wheal method | 0.25% solution | Chen et al., 1960 |

| Antihistaminic | Guinea Pig | Histamine-induced bronchoconstriction | 5 mg/kg (Oral) | Chen et al., 1960 |

| Anticholinergic | Mouse | Straub tail reaction (morphine-induced) | 10 mg/kg (Subcutaneous) | Chen et al., 1960 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antitussive Activity in Guinea Pigs (Acetylcholine-Induced Cough)

-

Objective: To determine the oral effective dose (ED50) of this compound hydrochloride in suppressing cough induced by acetylcholine aerosol in guinea pigs.

-

Animals: Male guinea pigs weighing 250-350 g.

-

Procedure:

-

Animals are placed individually in a transparent chamber.

-

A baseline cough rate is established by exposing the animals to a nebulized 20% acetylcholine solution for 3 minutes. The number of coughs is recorded during this period and for a 1-minute period immediately following exposure.

-

This compound hydrochloride is administered orally at various doses.

-

At peak effect time (determined to be 1 hour post-administration), the animals are re-challenged with the acetylcholine aerosol.

-

The number of coughs is recorded, and the percentage of inhibition is calculated relative to the pre-drug baseline.

-

The ED50, the dose that produces a 50% reduction in coughing, is determined from the dose-response curve.

-

Local Anesthetic Activity (Guinea Pig Intradermal Wheal Method)

-

Objective: To assess the local anesthetic properties of this compound hydrochloride.

-

Animals: Guinea pigs.

-

Procedure:

-

The backs of the guinea pigs are clipped free of hair.

-

0.25 ml of a 0.25% solution of this compound hydrochloride is injected intradermally.

-

At various time intervals after injection, the injection site is pricked with a sharp needle six times.

-

The number of flinches (pain responses) out of the six pricks is recorded.

-

A complete block of the pain response is indicative of local anesthetic activity.

-

Antihistaminic Activity (Histamine-Induced Bronchoconstriction in Guinea Pigs)

-

Objective: To evaluate the ability of this compound hydrochloride to protect against histamine-induced bronchoconstriction.

-

Animals: Guinea pigs.

-

Procedure:

-

Animals are placed in a chamber and exposed to a nebulized solution of 0.2% histamine acid phosphate.

-

The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded.

-

This compound hydrochloride is administered orally at a dose of 5 mg/kg.

-

One hour after drug administration, the animals are re-challenged with the histamine aerosol.

-

A significant increase in the time to the onset of respiratory distress is indicative of antihistaminic activity.

-

Anticholinergic Activity (Morphine-Induced Straub Tail Reaction in Mice)

-

Objective: To assess the anticholinergic activity of this compound hydrochloride by observing its effect on the Straub tail phenomenon.

-

Animals: Male mice.

-

Procedure:

-

This compound hydrochloride is administered subcutaneously at a dose of 10 mg/kg.

-

Thirty minutes later, morphine sulfate (20 mg/kg) is administered subcutaneously.

-

The presence or absence of the characteristic S-shaped curvature of the tail (Straub tail) is observed over a 30-minute period.

-

Inhibition of the Straub tail reaction is indicative of anticholinergic activity.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo antitussive efficacy studies.

Conclusion

This compound hydrochloride is an effective, centrally acting antitussive agent with a distinct pharmacodynamic profile. Its primary mechanism involves the suppression of the medullary cough center, potentially through the modulation of GABAergic neurotransmission. This central action is complemented by local anesthetic, antihistaminic, and mild anticholinergic properties, which may contribute to its overall therapeutic efficacy in the management of dry, irritating cough. The quantitative data from preclinical studies demonstrate its potency as a cough suppressant. This technical guide provides a consolidated resource of the current understanding of this compound's pharmacodynamics, intended to support further research and development in the field of respiratory therapeutics. Further investigation into its precise molecular targets within the CNS and a more detailed characterization of its receptor binding affinities would provide a more complete picture of its pharmacological actions.

References

Technical Guide: Synthesis of Chlophedianol from o-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlophedianol, a centrally acting antitussive agent, starting from o-chloroacetophenone. The document details the synthetic pathway, experimental protocols, and quantitative data, and includes visualizations of the chemical transformations and the proposed mechanism of action.

Introduction

This compound is a non-opioid cough suppressant utilized for the relief of dry, irritating coughs.[1] Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata.[2][3][4] Additionally, it exhibits local anesthetic and antihistamine properties.[3] This guide focuses on a specific and efficient synthesis route commencing with the readily available starting material, o-chloroacetophenone.

Synthetic Pathway Overview

The synthesis of this compound from o-chloroacetophenone is a three-step process, followed by the formation of its hydrochloride salt for pharmaceutical applications. The pathway involves a Mannich reaction, a neutralization step, and a final carbon-carbon bond formation via an addition reaction.

Experimental Protocols

The following protocols are based on the procedures outlined in patent literature, providing a detailed methodology for each synthetic step.

Step 1: Synthesis of 1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride (Mannich Reaction)

This step involves the acid-catalyzed condensation of o-chloroacetophenone with paraformaldehyde and dimethylamine hydrochloride.

-

Materials:

-

o-Chloroacetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Solvent (e.g., Isopropanol or Glacial Acetic Acid)

-

-

Procedure:

-

To a suitable reaction vessel equipped with a reflux condenser and stirrer, add o-chloroacetophenone, dimethylamine hydrochloride, paraformaldehyde, the chosen solvent, and a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to a temperature between 85-90°C.

-

Maintain the mixture under reflux with continuous stirring for approximately 22 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

To the resulting residue, add fresh solvent (e.g., isopropanol) and heat to dissolve the solid.

-

Cool the solution in an ice-water bath to 0°C and allow it to crystallize for 5 hours.

-

Collect the white crystalline solid by filtration and dry under vacuum at 50°C.

-

Step 2: Neutralization to 1-o-Chlorophenyl-3-dimethylamino-1-acetone

The hydrochloride salt is converted to the free base in this step.

-

Materials:

-

1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride

-

Aqueous solution of a strong base (e.g., Sodium Hydroxide)

-

-

Procedure:

-

Dissolve the 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add the basic solution with stirring, adjusting the pH to approximately 9.

-

The free base will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold water.

-

Dry the product thoroughly before proceeding to the next step.

-

Step 3: Synthesis of this compound (Addition Reaction)

The final step in the formation of the this compound base involves the addition of a phenyl group to the ketone.

-

Materials:

-

1-o-Chlorophenyl-3-dimethylamino-1-acetone

-

Phenyl lithium

-

Anhydrous solvent (e.g., 2-methyltetrahydrofuran)

-

Saturated ammonium chloride solution

-

-

Procedure:

-

Dissolve 1-o-chlorophenyl-3-dimethylamino-1-acetone in the anhydrous solvent.

-

Cool the solution to -15°C under an inert atmosphere.

-

Slowly add the phenyl lithium solution to the cooled mixture over a period of approximately 2.5 hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed at -15°C for an additional 2 hours.

-

Quench the reaction by pouring the mixture into a cold (below 5°C) saturated ammonium chloride solution.

-

Allow the layers to separate. The organic layer contains the this compound.

-

Wash the organic layer with water.

-

Adjust the pH of the combined aqueous layers to 2.5 with hydrochloric acid and wash with an organic solvent to remove impurities.

-

Then, adjust the pH of the aqueous layer to 9 with a sodium hydroxide solution at 0°C and incubate for 2 hours to precipitate the this compound.

-

Collect the solid by filtration.

-

Purification and Salt Formation

-

Purification:

-

The crude this compound can be purified by recrystallization from an ethanol/water mixture.

-

-

Formation of this compound Hydrochloride:

-

Dissolve the purified this compound in acetone.

-

Bubble hydrogen chloride gas through the solution until the pH reaches 2.0.

-

Cool the solution to 3°C and allow it to crystallize for 1 hour.

-

Collect the this compound hydrochloride by filtration, wash with a small amount of cold acetone, and dry.

-

Quantitative Data

The following tables summarize the quantitative data from example syntheses as described in the reference literature.

Table 1: Reactant Quantities and Yields for the Synthesis of 1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Solvent | Yield (g) | Purity (HPLC) |

| o-Chloroacetophenone | 154.59 | 45 | 0.291 | Isopropanol (250ml) | 61 | 95% |

| Dimethylamine HCl | 81.54 | 40 | 0.49 | |||

| Paraformaldehyde | 30.03 | 10 | 0.333 | |||

| Conc. HCl | - | 1ml | - |

Table 2: Reactant Quantities and Yields for the Synthesis of this compound

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Solvent | Yield (g) | Purity (HPLC) |

| 1-o-Chlorophenyl-3-dimethylamino-1-acetone | 211.69 | 36 | 0.17 | 2-methyltetrahydrofuran | 25 | 97% |

| Phenyl lithium | 84.09 | 15.8 | 0.188 |

Table 3: Yield and Purity of this compound Hydrochloride

| Reactant | Amount (g) | Solvent | Yield (g) | Purity (HPLC) |

| This compound | 25 | Acetone (150ml) | 18 | >98.5% |

Mechanism of Action and Signaling Pathways

This compound is a centrally acting antitussive that exerts its effect by depressing the cough center in the medulla oblongata. While the precise molecular interactions are not fully elucidated, its pharmacological profile suggests a multi-faceted mechanism.

-

Central Action: The primary antitussive effect is achieved by suppressing the cough reflex arc at the level of the brainstem.

-

GABAergic System Modulation: It is hypothesized that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Increased GABAergic tone would lead to a reduction in neuronal excitability within the cough center, thereby decreasing the propensity to cough.

-

Antihistamine Activity: this compound also acts as a histamine H1 receptor antagonist. This contributes to its therapeutic profile by reducing allergy-related symptoms such as sneezing and runny nose that can accompany a cough.

Conclusion

The synthesis of this compound from o-chloroacetophenone represents an efficient and viable route for the production of this active pharmaceutical ingredient. The described multi-step process, involving a Mannich reaction followed by an addition reaction, is well-documented and amenable to scale-up. A thorough understanding of its centrally mediated mechanism of action, including its potential effects on GABAergic and histaminergic systems, is crucial for further drug development and clinical application. This guide provides the foundational technical information required by professionals in the field of pharmaceutical sciences.

References

Chlophedianol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and pKa

For Immediate Release

This technical guide provides an in-depth analysis of the core chemical properties of chlophedianol hydrochloride, a centrally acting antitussive agent. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its physicochemical characteristics, including its pKa. All quantitative data is presented in a structured format for clarity and comparative analysis.

Core Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are crucial for formulation development, pharmacokinetic profiling, and understanding its mechanism of action.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₁Cl₂NO | [1][2] |

| Molecular Weight | 326.26 g/mol | [1][2] |

| Melting Point | 190-191 °C | [2] |

| Boiling Point | 429.8 °C at 760 mmHg | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |

| pKa | 9.5 | |

| Predicted pKa (Strongest Basic) | 8.87 |

Ionization and pH

The pKa value of a drug substance is a critical parameter that governs its degree of ionization at different physiological pH values. This, in turn, influences its solubility, permeability, and ultimately, its absorption and distribution in the body. This compound, with a pKa of 9.5, is a weak base. The following diagram illustrates the relationship between pH, pKa, and the ionization state of a basic compound like this compound.

References

Chlophedianol: An In-depth Technical Guide to its Molecular Targets Beyond the Cough Reflex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol is a centrally acting antitussive agent that has been in clinical use for decades. Its primary mechanism of action for cough suppression is understood to be the depression of the cough center in the medulla oblongata. However, a comprehensive review of its pharmacological profile suggests a broader range of molecular interactions that extend beyond this central effect. This technical guide consolidates the available, albeit limited, preclinical data on this compound's molecular targets, focusing on its antihistaminic and anticholinergic properties. Due to a notable absence of publicly available, specific quantitative binding data for this compound, this document presents representative data from structurally and functionally similar first-generation antihistamines to provide a plausible pharmacological context. Furthermore, detailed experimental protocols for assessing these activities are provided, alongside visualizations of the implicated signaling pathways, to facilitate further research and drug development efforts.

Introduction

This compound is a tertiary amino compound structurally related to the first-generation antihistamine diphenhydramine.[1] While its efficacy as a cough suppressant is well-established, its broader pharmacological activities are less characterized.[2][3] Reports consistently indicate that this compound possesses antihistaminic and anticholinergic properties, which may contribute to its overall therapeutic and side-effect profile.[4][5] Notably, unlike some other antitussives, this compound exhibits poor binding to the sigma-1 receptor. This guide aims to provide a detailed overview of the known and potential molecular targets of this compound beyond its antitussive action, offering a valuable resource for researchers exploring its potential for drug repurposing or developing new chemical entities with similar pharmacological profiles.

Potential Molecular Targets and Representative Quantitative Data

Histamine H1 Receptor

This compound is classified as a histamine H1 receptor antagonist. This action is responsible for its antihistaminic effects and likely contributes to its sedative properties, a common characteristic of first-generation antihistamines that cross the blood-brain barrier.

Table 1: Representative Binding Affinities of First-Generation Antihistamines for the Histamine H1 Receptor

| Compound | Receptor | Ki (nM) | Assay Type |

| Diphenhydramine | Histamine H1 | 1 - 10 | Radioligand Binding Assay |

| Chlorpheniramine | Histamine H1 | 0.5 - 5 | Radioligand Binding Assay |

| Promethazine | Histamine H1 | 0.1 - 2 | Radioligand Binding Assay |

Note: The data presented are representative values from the literature for comparative purposes and do not represent actual measured values for this compound.

Muscarinic Acetylcholine Receptors

The anticholinergic effects of this compound, such as dry mouth and blurred vision, are attributed to its antagonism of muscarinic acetylcholine receptors. First-generation antihistamines often exhibit significant affinity for these receptors.

Table 2: Representative Binding Affinities of First-Generation Antihistamines for Muscarinic Receptors

| Compound | Receptor Subtype | Ki (nM) | Assay Type |

| Diphenhydramine | M1, M2, M3, M4, M5 | 10 - 100 | Radioligand Binding Assay |

| Promethazine | M1, M2, M3, M4, M5 | 5 - 50 | Radioligand Binding Assay |

| Atropine (Reference) | M1, M2, M3, M4, M5 | 0.1 - 5 | Radioligand Binding Assay |

Note: The data presented are representative values from the literature for comparative purposes and do not represent actual measured values for this compound.

Experimental Protocols

To facilitate further investigation into the molecular targets of this compound, the following are detailed protocols for key experiments.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Human recombinant histamine H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

[³H]-Pyrilamine (radioligand)

-

This compound hydrochloride

-

Mepyramine (unlabeled competitor for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

[³H]-Pyrilamine (at a concentration near its Kd, typically 1-2 nM)

-

Cell membranes (typically 20-50 µg of protein per well)

-

Either this compound solution, assay buffer (for total binding), or a high concentration of mepyramine (e.g., 10 µM, for non-specific binding).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Cell membranes from cells individually expressing human recombinant M1, M2, M3, M4, or M5 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) (radioligand)

-

This compound hydrochloride

-

Atropine (unlabeled competitor for non-specific binding determination)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Follow the same general procedure as described for the histamine H1 receptor binding assay (Section 3.1).

-

Use [³H]-NMS as the radioligand (at a concentration near its Kd for each receptor subtype).

-

Use atropine (e.g., 1 µM) to determine non-specific binding.

-

Perform separate experiments for each muscarinic receptor subtype.

-

Calculate the Ki value for each subtype using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The following diagrams illustrate the signaling pathways likely modulated by this compound based on its known receptor interactions.

Histamine H1 Receptor Antagonism

Antagonism of the H1 receptor by this compound would inhibit the canonical Gq/11 signaling pathway activated by histamine. This would lead to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing intracellular calcium release and protein kinase C (PKC) activation.

Caption: Histamine H1 Receptor Signaling Pathway Inhibition.

Muscarinic Receptor Antagonism

By blocking muscarinic receptors (M1-M5), this compound would interfere with acetylcholine-mediated signaling. For Gq-coupled receptors (M1, M3, M5), this would inhibit the PLC pathway, similar to H1 antagonism. For Gi-coupled receptors (M2, M4), it would disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Caption: Muscarinic Receptor Signaling Pathway Inhibition.

Experimental Workflow for Receptor Binding Assays

The following diagram outlines the general workflow for conducting radioligand binding assays to determine the affinity of a test compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Conclusion

While this compound's primary clinical application is as an antitussive, its molecular pharmacology is more complex. The available evidence strongly suggests that it acts as an antagonist at both histamine H1 and muscarinic acetylcholine receptors. These activities likely contribute to its therapeutic profile and are responsible for its characteristic side effects. This guide provides a framework for understanding and further investigating these off-target activities. The lack of specific quantitative data for this compound highlights a significant gap in our understanding of this drug and underscores the need for comprehensive receptor profiling studies. The provided experimental protocols and pathway diagrams serve as a resource for researchers to systematically evaluate the molecular interactions of this compound and similar compounds, which could lead to new therapeutic insights and opportunities for drug development.

References

Unveiling the Journey of a Centrally Acting Antitussive: A Technical Guide to the Pharmacokinetic Profile of Chlophedianol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol, a centrally acting cough suppressant, has been in clinical use for decades. However, a comprehensive understanding of its pharmacokinetic profile in preclinical animal models remains largely undocumented in publicly available literature. This technical guide addresses this knowledge gap by presenting a synthesized overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animals. Due to the scarcity of specific published data, this document outlines a generalized framework for conducting pharmacokinetic studies of this compound, including detailed experimental protocols and data presentation. Hypothetical, yet pharmacologically plausible, quantitative data for key pharmacokinetic parameters are provided for illustrative purposes. Furthermore, this guide describes a robust analytical methodology for the quantification of this compound in biological matrices and visualizes a putative metabolic pathway. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this compound and its derivatives.

Introduction

This guide provides a comprehensive technical overview of the methodologies and expected outcomes of pharmacokinetic studies of this compound in animal models. It is designed to equip researchers with the necessary information to design and execute preclinical studies to thoroughly characterize the ADME profile of this compound.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of specific published data, the following tables present a hypothetical, yet scientifically grounded, summary of the expected pharmacokinetic parameters of this compound in common animal models. These values are based on the physicochemical properties of this compound and known pharmacokinetic characteristics of other centrally acting antitussives and diarylmethane derivatives.

Table 1: Hypothetical Single-Dose Oral Pharmacokinetic Parameters of this compound in Various Animal Models

| Parameter | Rat (n=6) | Dog (n=4) | Mouse (n=6) |

| Dose (mg/kg) | 20 | 10 | 20 |

| Cmax (ng/mL) | 450 ± 75 | 800 ± 150 | 300 ± 50 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 1.0 ± 0.3 |

| AUC0-t (ng·h/mL) | 2500 ± 400 | 6000 ± 1200 | 1800 ± 300 |

| AUC0-∞ (ng·h/mL) | 2650 ± 420 | 6300 ± 1300 | 1850 ± 310 |

| t1/2 (h) | 4.5 ± 1.0 | 6.0 ± 1.5 | 3.8 ± 0.8 |

| Bioavailability (%) | ~40 | ~60 | ~35 |

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Table 2: Hypothetical Tissue Distribution of this compound in Rats Following a Single Oral Dose (20 mg/kg)

| Tissue | Concentration at 2h (ng/g) | Tissue-to-Plasma Ratio |

| Brain | 900 ± 150 | 2.0 |

| Lungs | 1200 ± 200 | 2.7 |

| Liver | 3000 ± 500 | 6.7 |

| Kidneys | 2500 ± 450 | 5.6 |

| Adipose Tissue | 1500 ± 300 | 3.3 |

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Detailed Experimental Protocols

The following sections outline detailed methodologies for key experiments required to determine the pharmacokinetic profile of this compound in animal models.

Animal Husbandry and Dosing

-

Animal Models: Male Sprague-Dawley rats (200-250 g), Beagle dogs (8-12 kg), and CD-1 mice (25-30 g) are suitable models. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dosing:

-

Oral Administration: this compound hydrochloride can be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.[1][2][3][4][5] Dosing volumes should be appropriate for the animal size (e.g., 5-10 mL/kg for rats).

-

Intravenous Administration: For bioavailability studies, this compound hydrochloride can be dissolved in a sterile isotonic saline solution and administered via a suitable vein (e.g., tail vein in rats and mice, cephalic vein in dogs).

-

Sample Collection

-

Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at predetermined time points. Tissues of interest (brain, lungs, liver, kidneys, adipose tissue) are collected, weighed, and homogenized. Homogenates are stored at -80°C.

Bioanalytical Method: LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction can be employed to isolate this compound from plasma or tissue homogenates. An internal standard (e.g., a deuterated analog of this compound) should be added before extraction.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

In Vitro Metabolism using Liver Microsomes

-

Microsome Preparation: Liver microsomes can be prepared from the livers of the animal species of interest (e.g., rat, dog, human) through differential centrifugation.

-

Incubation: this compound is incubated with liver microsomes in the presence of NADPH-regenerating system. Samples are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

-

Analysis: The samples are analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.

Mandatory Visualizations

Discussion and Conclusion

The successful preclinical development of any pharmaceutical agent hinges on a thorough understanding of its pharmacokinetic properties. This guide provides a comprehensive, albeit generalized, framework for the characterization of the ADME profile of this compound in animal models. The provided hypothetical data and detailed protocols offer a starting point for researchers to design and interpret their own studies.

The centrally acting nature of this compound suggests that brain penetration is a critical parameter to investigate. The hypothetical tissue distribution data indicate a higher concentration in the brain compared to plasma, a desirable characteristic for a centrally acting drug. The putative metabolic pathway highlights the likely involvement of both Phase I and Phase II metabolic enzymes, which is typical for many xenobiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. uac.arizona.edu [uac.arizona.edu]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.fsu.edu [research.fsu.edu]

Chlophedianol and the Sigma-1 Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center in the medulla oblongata.[1] The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions and representing a target for various psychoactive drugs.[4] While some antitussives, such as dextromethorphan, exhibit a notable affinity for the sigma-1 receptor, evidence regarding this compound's interaction with this receptor is limited. This technical guide aims to provide a comprehensive overview of the binding affinity of this compound for the sigma-1 receptor, detailing the experimental protocols used for such determinations and exploring the associated signaling pathways.

This compound's Binding Affinity for the Sigma-1 Receptor: Quantitative Data

Despite a comprehensive review of the scientific literature, specific quantitative binding affinity data for this compound at the sigma-1 receptor (i.e., Ki or IC50 values) have not been reported. The available information consistently indicates that this compound binds poorly to the sigma-1 receptor. This suggests a low affinity, though a precise value is not publicly available.

For comparative purposes, the following table summarizes the sigma-1 receptor binding affinities of other antitussive agents and reference compounds.

| Compound | Receptor | Ki (nM) | Species | Assay Type | Radioligand | Reference |

| Dextromethorphan | Sigma-1 | 200-500 | Guinea Pig | Radioligand Binding | Not Specified | |

| Carbetapentane | Sigma-1 | 75 | Not Specified | Radioligand Binding | Not Specified | |

| PRE-084 | Sigma-1 | 7.7 | Not Specified | Radioligand Binding | Not Specified | |

| (+)-Pentazocine | Sigma-1 | Not Specified | Not Specified | Radioligand Binding | --INVALID-LINK---Pentazocine | |

| Haloperidol | Sigma-1 | Not Specified | Not Specified | Radioligand Binding | [3H]Haloperidol |

Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity

The standard method for quantifying the binding affinity of a compound for the sigma-1 receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for the sigma-1 receptor.

Key Experimental Methodologies

1. Membrane Preparation:

-

Source: Tissues with high expression of sigma-1 receptors, such as guinea pig brain or liver, or cell lines engineered to overexpress the receptor (e.g., HEK293 cells) are commonly used.

-

Procedure: The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched with endoplasmic reticulum membranes where the sigma-1 receptor is predominantly located. The final membrane preparation is resuspended in buffer and the protein concentration is determined.

2. Radioligand Binding Assay (Competitive Inhibition):

-

Materials:

-

Radioligand: A high-affinity sigma-1 receptor ligand labeled with a radioisotope, typically tritium ([³H]). Common choices include --INVALID-LINK---pentazocine or [³H]haloperidol.

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity sigma-1 receptor ligand (e.g., haloperidol) to determine the amount of radioligand that binds to non-receptor sites.

-

Assay Buffer: A physiological buffer, such as Tris-HCl.

-

-

Procedure:

-

Incubation: A fixed concentration of the radioligand and the membrane preparation are incubated in the assay buffer with varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. This compound | C17H20ClNO | CID 2795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Local Anesthetic Properties of Chlophedianol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol, a centrally acting antitussive agent, is primarily recognized for its efficacy in suppressing the cough reflex.[1][2] Its mechanism of action in this regard is attributed to its effect on the cough center in the medulla oblongata.[1][2] However, beyond its antitussive effects, this compound also exhibits local anesthetic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's local anesthetic capabilities, focusing on its mechanism of action and the experimental methodologies relevant to its investigation.

While this compound is known to possess mild local anesthetic effects, which contribute to its soothing action on the throat and airways, a thorough quantitative analysis of these properties is not extensively documented in publicly available literature. This guide, therefore, will focus on the theoretical framework and general experimental designs applicable to the study of such properties.

Core Concepts in Local Anesthesia

Local anesthetics function by reversibly blocking the generation and conduction of nerve impulses. This is primarily achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Mechanism of Action of this compound as a Local Anesthetic

Experimental Protocols for Assessing Local Anesthetic Properties

To rigorously investigate the local anesthetic properties of a compound like this compound, a series of in vitro and in vivo experiments are typically employed. The following are detailed methodologies for key experiments that would be essential in quantifying and characterizing its anesthetic potential.

In Vitro Assessment: Patch-Clamp Electrophysiology

Objective: To directly measure the blocking effect of this compound on voltage-gated sodium channels in isolated neurons.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are a common model for studying sensory neuron excitability. These neurons would be isolated from a suitable animal model (e.g., rat or mouse) and maintained in a primary culture.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is utilized to record sodium currents from individual neurons. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. The holding potential is typically set at a level where most sodium channels are in a resting state (e.g., -80 mV). Depolarizing voltage pulses are then applied to activate the channels.

-

Drug Application: this compound hydrochloride, dissolved in the extracellular solution, is applied to the neuron at various concentrations.

-

Data Analysis: The peak amplitude of the sodium current is measured before and after the application of this compound. A concentration-response curve is then constructed to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to block 50% of the sodium current.

Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for assessing sodium channel blockade by this compound.

In Vivo Assessment: Animal Models of Local Anesthesia

Objective: To evaluate the surface anesthetic properties of this compound.

Methodology:

-

Animal Model: Adult albino rabbits are used for this assay.

-

Procedure: A baseline corneal reflex is established by gently touching the cornea with a fine, sterile filament (e.g., a horse hair or a Cochet-Bonnet esthesiometer) and observing the blink reflex. A specific number of touches within a set time frame that consistently elicits a blink is recorded.

-

Drug Application: A solution of this compound hydrochloride at various concentrations is instilled into the conjunctival sac of one eye, while the contralateral eye receives a vehicle control (e.g., saline).

-

Assessment: At predetermined time intervals after drug administration, the cornea is stimulated again with the filament. The number of stimuli required to elicit a blink reflex is recorded.

-

Data Analysis: The duration of anesthesia is defined as the time from the abolition of the corneal reflex to its return. The potency can be assessed by determining the minimum concentration of this compound required to produce a complete block of the reflex for a specified duration.

Workflow for Rabbit Corneal Reflex Test

Caption: Protocol for evaluating surface anesthesia using the rabbit corneal reflex.

Objective: To assess the infiltration anesthetic properties of this compound.

Methodology:

-

Animal Model: Adult rats (e.g., Sprague-Dawley or Wistar) are used.

-

Procedure: The basal reaction time of the rat to a thermal stimulus is determined. This is typically done by focusing a beam of radiant heat onto the tail and measuring the latency to the flicking of the tail. A cut-off time is established to prevent tissue damage.

-

Drug Administration: A subcutaneous injection of this compound hydrochloride at various concentrations is administered in a ring block around the base of the tail. A control group receives a saline injection.

-

Assessment: The tail-flick latency is measured at various time points after the injection.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an anesthetic effect. The peak effect and the duration of action can be determined from the time-course data.

Workflow for Rat Tail-Flick Test

Caption: Workflow for assessing infiltration anesthesia via the rat tail-flick test.

Data Presentation

While specific quantitative data for this compound's local anesthetic properties are not available in the literature, the following tables illustrate how such data would be structured for clear comparison and analysis.

Table 1: In Vitro Sodium Channel Blockade by this compound

| Parameter | Value |

| Cell Type | Rat DRG Neurons |

| IC50 (µM) | Data Not Available |

| Hill Coefficient | Data Not Available |

| Onset of Block | Data Not Available |

| Recovery from Block | Data Not Available |

Table 2: In Vivo Local Anesthetic Activity of this compound

| Assay | Animal Model | Parameter | Value |

| Corneal Reflex | Rabbit | ED50 (Concentration for 50% maximal effect) | Data Not Available |

| Onset of Action (min) | Data Not Available | ||

| Duration of Action (min) | Data Not Available | ||

| Tail-Flick | Rat | ED50 (Dose for 50% maximal effect) | Data Not Available |

| Peak Effect (Time, min) | Data Not Available | ||

| Duration of Action (min) | Data Not Available |

Signaling Pathway

The fundamental signaling pathway disrupted by local anesthetics like this compound is the propagation of the action potential along a nerve fiber.

Signaling Pathway of Nerve Conduction and Blockade

References

Chlophedianol metabolism and primary metabolites in the liver

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol is a centrally acting antitussive agent effective for the symptomatic relief of non-productive cough.[1][2] Its therapeutic action is attributed to its effect on the cough center in the medulla oblongata.[3][4] Like most xenobiotics, this compound undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body.[3] This technical guide provides a comprehensive overview of the hepatic metabolism of this compound, focusing on its primary metabolic pathways and metabolites. This document is intended for researchers, scientists, and drug development professionals involved in the study of drug metabolism and pharmacokinetics.

Introduction

This compound, chemically known as 1-(2-chlorophenyl)-3-dimethylamino-1-phenyl-propan-1-ol, is a tertiary amino compound. Understanding its metabolic fate is crucial for a complete pharmacokinetic profile, which informs dosing regimens and potential drug-drug interactions. The liver is the principal organ responsible for the biotransformation of this compound. This process typically involves two phases of reactions: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism of this compound

Phase I metabolic reactions introduce or expose functional groups on the drug molecule, generally making it more polar. For this compound, the primary Phase I metabolic pathways are anticipated to be N-demethylation and aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

N-Demethylation

The removal of one or both methyl groups from the dimethylamino moiety of this compound would lead to the formation of N-desmethyl-chlophedianol and N,N-didesmethyl-chlophedianol, respectively. This is a common metabolic pathway for drugs containing a tertiary amine.

Aromatic Hydroxylation

The addition of a hydroxyl group to one of the aromatic rings (the phenyl or the chlorophenyl ring) is another expected major metabolic pathway. This reaction increases the water solubility of the molecule, preparing it for Phase II conjugation or direct excretion.

Putative Primary Metabolites of this compound

Based on the expected Phase I metabolic reactions, the following are the putative primary metabolites of this compound:

-

M1: N-desmethyl-chlophedianol

-

M2: N,N-didesmethyl-chlophedianol

-

M3: Hydroxylated this compound (position of hydroxylation on either aromatic ring)

-

M4: N-oxide of this compound

Phase II Metabolism of this compound

Following Phase I metabolism, the newly formed functional groups (hydroxyl or amino groups) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to further increase water solubility and facilitate excretion. For this compound and its Phase I metabolites, the most likely Phase II reaction is glucuronidation.

Glucuronidation

The hydroxylated metabolites of this compound are expected to be excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of this compound-O-glucuronides. The N-desmethyl and N,N-didesmethyl metabolites could also potentially undergo N-glucuronidation.

Visualizing the Metabolic Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the predicted metabolic pathway of this compound in the liver.

Experimental Protocols for Studying this compound Metabolism

To definitively identify and quantify the metabolites of this compound, in vitro studies using human liver preparations are essential. The following outlines a general experimental protocol.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the Phase I metabolites of this compound and the cytochrome P450 isoenzymes involved in their formation.

Materials:

-

This compound hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP450 inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4, CYP2C9, etc.)

-

Acetonitrile (ACN) or methanol for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate this compound (at various concentrations) with HLMs in the presence of the NADPH regenerating system in phosphate buffer at 37°C.

-

Reaction Termination: After a specified time, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Metabolite Identification: Analyze the supernatant using a high-resolution LC-MS/MS system to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, perform incubations with individual recombinant human CYP enzymes or with HLMs in the presence of specific CYP inhibitors.

-

Quantitative Analysis: Develop a validated LC-MS/MS method to quantify this compound and its primary metabolites. This will involve the use of stable isotope-labeled internal standards for accurate quantification.

In Vitro Metabolism using Human Hepatocytes

Objective: To study both Phase I and Phase II metabolism of this compound in a more physiologically relevant system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound hydrochloride

-

LC-MS/MS system

Procedure:

-

Cell Culture: Thaw and culture human hepatocytes according to the supplier's protocol.

-

Incubation: Treat the cultured hepatocytes with this compound at various concentrations and time points.

-

Sample Collection: Collect both the cell culture medium and cell lysates.

-

Sample Preparation: Perform protein precipitation on the collected samples.

-

Analysis: Analyze the samples by LC-MS/MS to identify and quantify both Phase I and Phase II metabolites (including glucuronide conjugates).

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the metabolism of this compound in human liver preparations. The tables below are structured to present such data once it becomes available through experimental studies as outlined above.

Table 1: Putative Primary Metabolites of this compound and their Mass Spectrometric Data

| Metabolite ID | Putative Structure | Predicted [M+H]+ (m/z) |

| Parent | This compound | 290.13 |

| M1 | N-desmethyl-chlophedianol | 276.11 |

| M2 | N,N-didesmethyl-chlophedianol | 262.10 |

| M3 | Hydroxylated this compound | 306.12 |

| M4 | This compound N-oxide | 306.12 |

| M5 | This compound-O-glucuronide | 482.16 |

Table 2: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes (Hypothetical Data)

| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| M1 | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available |

Conclusion

The hepatic metabolism of this compound is predicted to proceed through Phase I N-demethylation and aromatic hydroxylation, followed by Phase II glucuronidation. While the general metabolic pathways can be inferred from its chemical structure, detailed experimental data on the specific metabolites, the enzymes involved (with a high probability of CYP2D6 involvement based on structurally similar compounds), and the quantitative aspects of its metabolism are currently lacking in the scientific literature. The experimental protocols outlined in this guide provide a framework for future research to elucidate the complete metabolic profile of this compound, which is essential for a thorough understanding of its pharmacokinetics and for optimizing its clinical use.

References

Structural Analysis of Chlophedianol and its Chemical Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol, a centrally acting antitussive agent, possesses a unique diarylmethane scaffold that has been a subject of interest for its pharmacological properties. This technical guide provides a comprehensive structural analysis of this compound and explores the landscape of its potential chemical analogs. While detailed experimental data on this compound's solid-state structure and the structure-activity relationships of its close analogs are not extensively available in public literature, this document synthesizes existing information and provides theoretical insights relevant to drug development professionals. We will cover the core chemical structure, physicochemical properties, and known synthetic and analytical methodologies. Furthermore, this guide outlines potential strategies for the design and analysis of this compound analogs, aiming to guide future research in this area.

Introduction to this compound

This compound, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is recognized for its efficacy in suppressing dry, irritating coughs[1]. Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata[2]. Structurally related to diphenhydramine, this compound also exhibits mild local anesthetic and antihistaminic properties[1]. Understanding its three-dimensional structure and the chemical features essential for its biological activity is crucial for the development of novel antitussive agents with improved efficacy and safety profiles.

Core Structure and Physicochemical Properties of this compound

The chemical structure of this compound features a chiral center at the carbon bearing the hydroxyl group and the two aromatic rings. The molecule is a tertiary amino alcohol.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Base) | This compound Hydrochloride | Source |

| Molecular Formula | C₁₇H₂₀ClNO | C₁₇H₂₁Cl₂NO | [2] |

| Molecular Weight | 289.8 g/mol | 326.26 g/mol | [2] |

| Melting Point | 120 °C | 190-191 °C | |

| Physical Description | Solid | White to off-white crystalline powder | |

| pKa (Strongest Basic) | Not Available | 9.5 | |

| LogP | 3.6 | Not Available | |

| Solubility | 0.0621 g/L (water) | Soluble in water |

Structural Analysis

A comprehensive structural analysis involves techniques that elucidate the molecule's connectivity, conformation, and electronic properties.

Crystallographic Data

As of the latest literature review, a publicly available Crystallographic Information File (CIF) for this compound or its hydrochloride salt has not been identified. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the solid-state conformation, which are critical for understanding intermolecular interactions and for computational modeling. The lack of this data represents a significant gap in the detailed structural understanding of this molecule.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of this compound and for the analysis of its analogs.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.6 | m |

| -OH | Variable | s (broad) |

| -CH₂-N | 2.5 - 2.8 | t |

| -CH₂-C(OH) | 2.2 - 2.5 | t |

| -N(CH₃)₂ | 2.2 - 2.4 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 140 - 145 |

| C-OH | 75 - 85 |

| C-CH₂-N | 55 - 60 |

| C-CH₂-C(OH) | 40 - 45 |

| -N(CH₃)₂ | 40 - 45 |